

# An In-depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Difluoro-2-nitrobenzoic acid

Cat. No.: B1304131

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Difluoro-2-nitrobenzoic acid**, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and drug development.

## Chemical Identity and Properties

**3,5-Difluoro-2-nitrobenzoic acid** is an aromatic carboxylic acid featuring two fluorine atoms and a nitro group attached to the benzoic acid core.<sup>[1]</sup> The strategic placement of these functional groups significantly influences the molecule's reactivity and physical properties. The strong electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic substitution reactions and modulates the acidity of the carboxylic acid.

Table 1: Physicochemical Properties of **3,5-Difluoro-2-nitrobenzoic Acid**

Property	Value	Source
CAS Number	331765-71-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> F <sub>2</sub> NO <sub>4</sub>	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	203.1 g/mol	<a href="#">[3]</a>
Monoisotopic Mass	203.00302 Da	<a href="#">[5]</a>
SMILES	<chem>C1=C(C=C(C(=C1C(=O)O)--INVALID-LINK--[O-])F)F</chem>	<a href="#">[5]</a>
InChI	InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)	<a href="#">[5]</a>
InChIKey	ZBEWIPTYUHHZIS-UHFFFAOYSA-N	<a href="#">[5]</a>
Predicted XlogP	1.5	<a href="#">[5]</a>
Physical Form	Solid	<a href="#">[1]</a>

Table 2: Predicted Collision Cross Section (CCS) Data[\[5\]](#)

Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	204.01030	131.8
[M+Na] <sup>+</sup>	225.99224	141.2
[M-H] <sup>-</sup>	201.99574	132.6
[M+NH <sub>4</sub> ] <sup>+</sup>	221.03684	149.7
[M+K] <sup>+</sup>	241.96618	135.2
[M+H-H <sub>2</sub> O] <sup>+</sup>	186.00028	129.6
[M+HCOO] <sup>-</sup>	248.00122	154.3
[M+CH <sub>3</sub> COO] <sup>-</sup>	262.01687	176.5
[M+Na-2H] <sup>-</sup>	223.97769	137.4
[M] <sup>+</sup>	203.00247	128.4
[M] <sup>-</sup>	203.00357	128.4

Note: CCS values are predicted using CCSbase.[5]

## Synthesis

The primary synthetic route to **3,5-Difluoro-2-nitrobenzoic acid** involves the nitration of 3,5-Difluorobenzoic acid.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

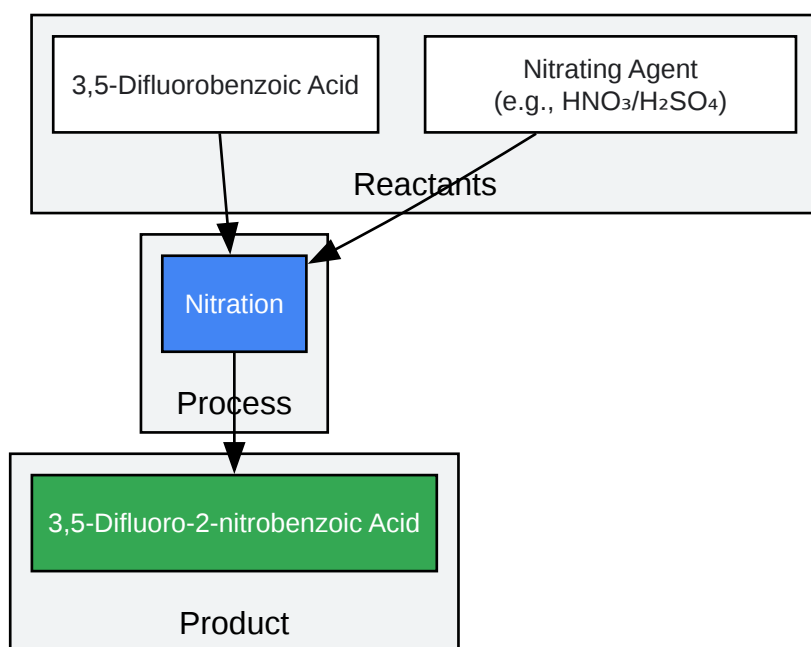


Figure 1: Synthesis of 3,5-Difluoro-2-nitrobenzoic Acid

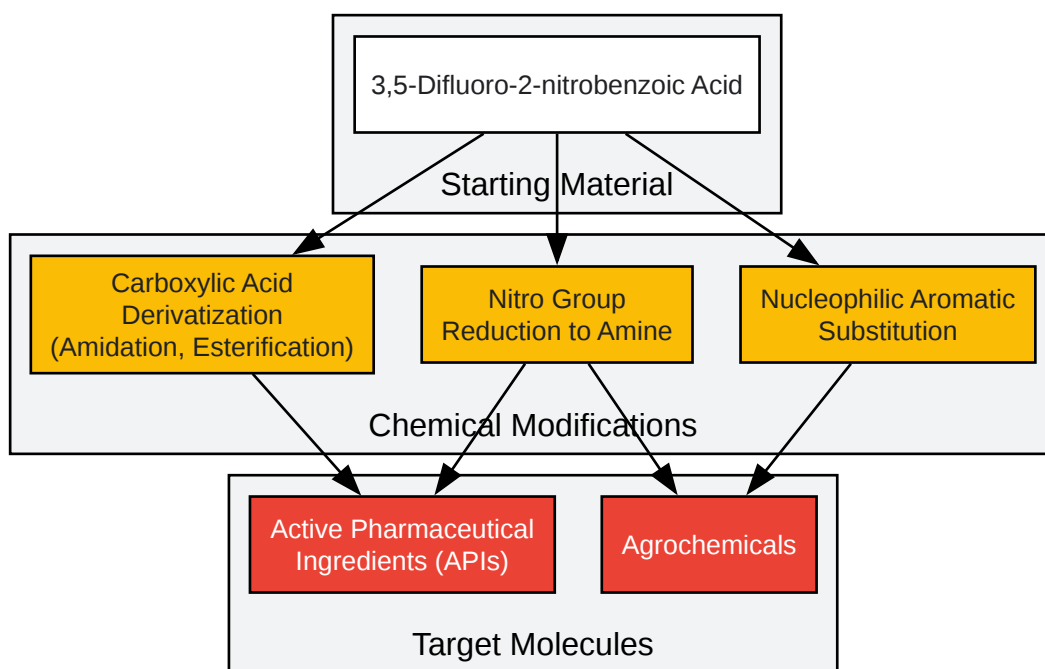


Figure 2: Role as a Synthetic Intermediate

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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